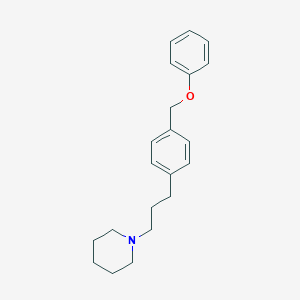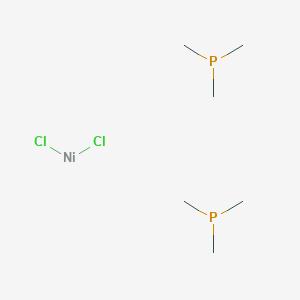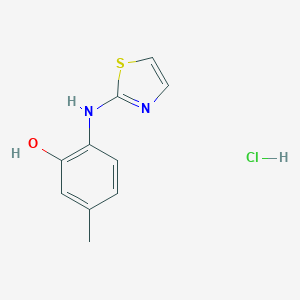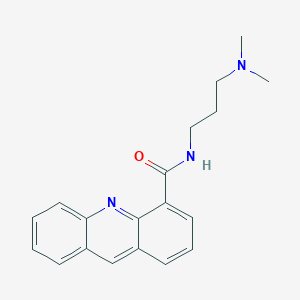
Piperidine, 1-(3-(p-phenoxymethylphenyl)propyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine, 1-(3-(p-phenoxymethylphenyl)propyl)- is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of piperidine, 1-(3-(p-phenoxymethylphenyl)propyl)- is not fully understood, but it is believed to act as a modulator of certain neurotransmitter receptors in the brain. It has been found to interact with the dopamine D2 receptor, the sigma-1 receptor, and the serotonin 5-HT1A receptor, among others.
Biochemical and Physiological Effects:
Piperidine, 1-(3-(p-phenoxymethylphenyl)propyl)- has been shown to have various biochemical and physiological effects, including modulation of neurotransmitter release, regulation of ion channel activity, and alteration of gene expression. It has also been found to have potential anti-inflammatory and anti-tumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of piperidine, 1-(3-(p-phenoxymethylphenyl)propyl)- is its high selectivity for certain receptors, which makes it a valuable tool for studying the function of these receptors in the brain. However, its limited solubility in water and other solvents can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on piperidine, 1-(3-(p-phenoxymethylphenyl)propyl)-. One area of interest is the development of new drugs based on its structure, which could have potential applications in the treatment of various neurological and psychiatric disorders. Another area of research is the elucidation of its mechanism of action, which could provide insights into the function of certain neurotransmitter receptors in the brain. Additionally, further studies are needed to explore its potential anti-inflammatory and anti-tumor properties.
Méthodes De Synthèse
Piperidine, 1-(3-(p-phenoxymethylphenyl)propyl)- can be synthesized through a multi-step process involving the reaction of p-phenoxymethylbenzyl chloride with 3-bromopropylamine in the presence of a base, followed by hydrogenation and cyclization reactions. The final product is obtained as a white crystalline solid.
Applications De Recherche Scientifique
Piperidine, 1-(3-(p-phenoxymethylphenyl)propyl)- has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. It has been found to exhibit potent and selective binding affinity for certain receptors, making it a promising candidate for the development of new drugs.
Propriétés
Numéro CAS |
19733-82-5 |
|---|---|
Formule moléculaire |
C21H27NO |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
1-[3-[4-(phenoxymethyl)phenyl]propyl]piperidine |
InChI |
InChI=1S/C21H27NO/c1-3-9-21(10-4-1)23-18-20-13-11-19(12-14-20)8-7-17-22-15-5-2-6-16-22/h1,3-4,9-14H,2,5-8,15-18H2 |
Clé InChI |
AKNHWFMGTNQXEB-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCCC2=CC=C(C=C2)COC3=CC=CC=C3 |
SMILES canonique |
C1CCN(CC1)CCCC2=CC=C(C=C2)COC3=CC=CC=C3 |
Autres numéros CAS |
19733-82-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-fluoro-6-methyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B33507.png)





![4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B33518.png)

![[(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester](/img/structure/B33524.png)

![5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B33530.png)